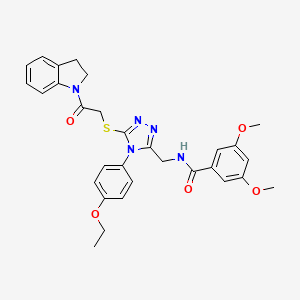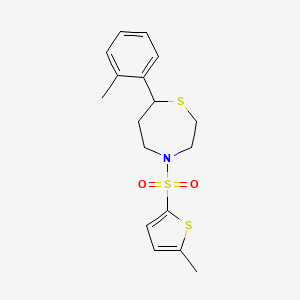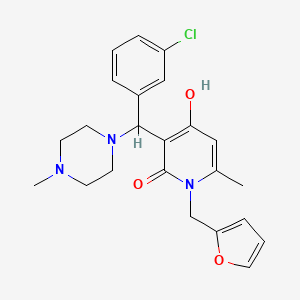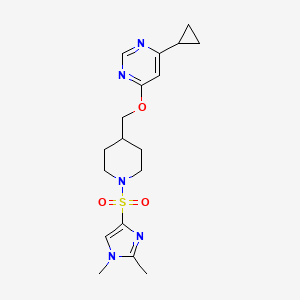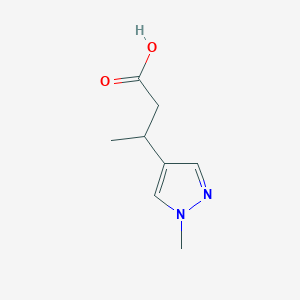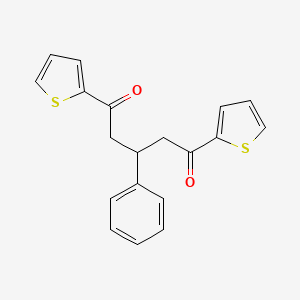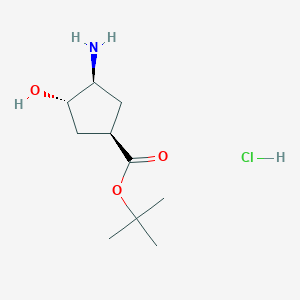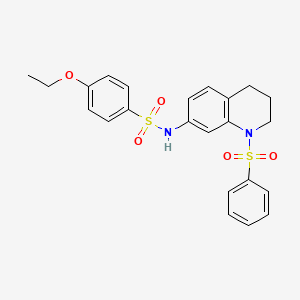
4-乙氧基-N-(1-(苯磺酰基)-1,2,3,4-四氢喹啉-7-基)苯磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-ethoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C23H24N2O5S2 and its molecular weight is 472.57. The purity is usually 95%.
BenchChem offers high-quality 4-ethoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-ethoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
化学合成和结构
磺酰胺衍生物的合成和结构分析,包括与指定化合物相关的磺酰胺衍生物,已得到广泛研究。例如,通过环缩合反应合成 2-羟基-1,2,3,4-四氢喹啉衍生物,展示了磺酰胺化合物在生成具有潜在生物活性的复杂结构方面的化学多功能性 (Croce 等,2006)。另一项研究重点关注喹唑啉衍生物的合成和表征,突出了磺酰胺衍生物作为利尿剂和抗高血压药的潜力 (Rahman 等,2014)。
生物活性
磺酰胺衍生物因其生物活性潜力而被广泛研究,包括抗癌、抗菌和酶抑制活性。一项关于新型磺酰胺衍生物的合成和促凋亡作用的研究强调了它们激活特定细胞途径的能力,表明在癌症治疗中具有潜在应用 (Cumaoğlu 等,2015)。此外,对磺酰胺作为碳酸酐酶抑制剂的探索强调了它们在设计治疗青光眼和癫痫等疾病的治疗剂中的重要性 (Gul 等,2016)。
分子对接和计算研究
分子对接和计算研究提供了磺酰胺衍生物与生物靶标相互作用机制的见解。例如,包括磺酰胺化合物在内的四唑衍生物的对接研究阐明了它们作为 COX-2 抑制剂的潜力,这对开发抗炎药至关重要 (Al-Hourani 等,2015)。
属性
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-ethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O5S2/c1-2-30-20-12-14-21(15-13-20)31(26,27)24-19-11-10-18-7-6-16-25(23(18)17-19)32(28,29)22-8-4-3-5-9-22/h3-5,8-15,17,24H,2,6-7,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBPBFOJHUCSWCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CC=C4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(3-Chlorophenyl)methyl]-4,7-dimethylpurino[8,7-b][1,3]oxazole-1,3-dione](/img/structure/B2980897.png)
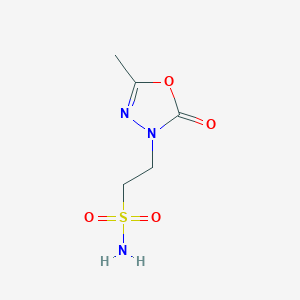
![(2Z)-7-[(dimethylamino)methyl]-6-hydroxy-2-(3-methoxybenzylidene)-4-methyl-1-benzofuran-3(2H)-one](/img/structure/B2980903.png)
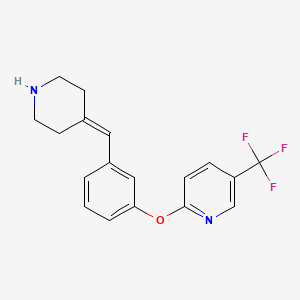
![ethyl 4-({[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate](/img/no-structure.png)
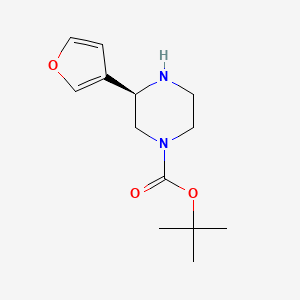
![N-[2-[3-(Trifluoromethyl)pyrazol-1-yl]ethyl]prop-2-enamide](/img/structure/B2980909.png)
